N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 4, a sulfanyl-linked indole-acetyl moiety at position 5, and a benzamide group functionalized with a pyrrolidine sulfonyl group at the N-terminus. Its design leverages the pharmacophoric features of triazoles (hydrogen-bonding capability) and sulfonamides (enhanced solubility and target engagement), making it a candidate for therapeutic development.
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N6O4S2/c1-22-7-6-9-25(19-22)37-28(33-34-31(37)42-21-29(38)36-18-15-23-8-2-3-10-27(23)36)20-32-30(39)24-11-13-26(14-12-24)43(40,41)35-16-4-5-17-35/h2-3,6-14,19H,4-5,15-18,20-21H2,1H3,(H,32,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZCUFQCHMUHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic molecule that has attracted attention in pharmacological research due to its potential biological activities. Its structural components suggest diverse mechanisms of action, particularly in the context of cancer therapy and enzyme inhibition.
Chemical Structure
The compound features several key structural motifs:
- Benzamide core : Provides a platform for various substituents.
- Triazole ring : Known for its role in biological activity, particularly in drug design.
- Indole moiety : Associated with multiple biological effects, including anticancer properties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit tubulin polymerization, a critical process in cancer cell proliferation. A study highlighted that certain triazole compounds demonstrated a median effective dose (ED50) against cancer cells, suggesting that our compound may exhibit similar effects through its triazole component .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is supported by its structural features. The presence of the sulfonamide and triazole groups suggests a capability to interact with various enzymes. For example, some related compounds have been reported to inhibit key enzymes involved in cancer metabolism and proliferation pathways . This interaction could lead to reduced tumor growth and enhanced apoptosis in cancer cells.
The proposed mechanism of action involves:
- Binding to target proteins : The compound may interact with specific enzymes or receptors via hydrogen bonding and hydrophobic interactions.
- Modulation of signaling pathways : By inhibiting specific enzymes, the compound could alter critical signaling pathways involved in cell growth and survival.
Case Studies
- In vitro Studies : In laboratory settings, compounds structurally similar to the target molecule have shown promising results against various cancer cell lines. For example, one study demonstrated that a related triazole derivative exhibited IC50 values indicating potent cytotoxicity against A549 lung adenocarcinoma cells .
- In vivo Studies : Animal models have been utilized to assess the efficacy of similar compounds. A notable study found that a triazole-based compound significantly inhibited tumor growth in xenograft models when administered at specific dosages .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Key Observations :
- The target compound’s indole-acetyl and pyrrolidine-sulfonyl groups distinguish it from analogues with methoxybenzamide () or simple benzamide termini (). These modifications likely enhance its solubility and target selectivity .
- Synthetic routes for such derivatives commonly employ nucleophilic substitution and sulfonylation, with minor variations in reagents (e.g., hydrazine hydrate vs. Suzuki catalysts) .
Bioactivity Profiling
Table 2. Bioactivity Comparison of Triazole-Sulfonamide Derivatives
Key Observations :
- Computational similarity analysis (Tanimoto coefficient >70%) links it to HDAC inhibitors like SAHA, implying possible epigenetic modulation .
Physicochemical and Pharmacokinetic Properties
Table 3. Physicochemical Comparison
Key Observations :
- Low solubility is a common limitation in this structural class, necessitating formulation optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
